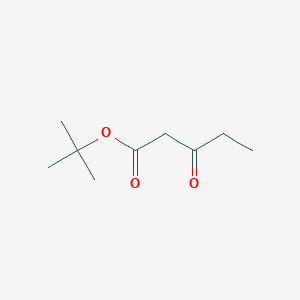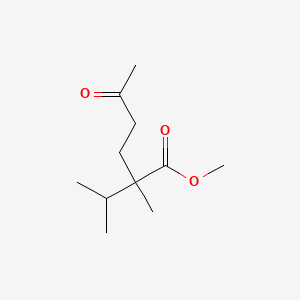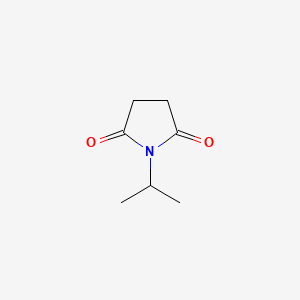
1,2,4,5-Tetraphenylbenzene
Vue d'ensemble
Description
1,2,4,5-Tetraphenylbenzene is an organic compound with the chemical formula C30H22. It is a colorless crystal with a melting point of 269-270°C and a boiling point of approximately 508.5°C . This compound is known for its good solubility in organic solvents such as ethanol, acetone, and benzene, but it is almost insoluble in water .
Méthodes De Préparation
1,2,4,5-Tetraphenylbenzene is typically synthesized through a condensation reaction using benzoic anhydride and benzene as raw materials under acidic or alkaline conditions . A catalyst is required to promote the reaction . The synthetic route involves the following steps:
Condensation Reaction: Benzoic anhydride reacts with benzene in the presence of a catalyst to form this compound.
Purification: The crude product is purified through recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
1,2,4,5-Tetraphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where one or more phenyl groups are replaced by other substituents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,4,5-Tetraphenylbenzene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetraphenylbenzene is primarily related to its aggregation-induced emission (AIE) effect. The rigid and twisted molecular structure of the compound restricts intramolecular motion, leading to efficient ultraviolet emission in the aggregate state . This property is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetraphenylbenzene can be compared with other similar compounds such as:
1,2,4,5-Tetramethylbenzene: This compound has a similar structure but with methyl groups instead of phenyl groups.
1,2,4,5-Tetrabromobenzene: This compound contains bromine atoms instead of phenyl groups and is used in the synthesis of other organic compounds.
1,2,4,5-Tetrachlorobenzene: Similar to tetrabromobenzene, this compound contains chlorine atoms and is used in various chemical reactions.
The uniqueness of this compound lies in its AIE properties, which make it valuable for applications in optoelectronics and chemical sensing .
Propriétés
IUPAC Name |
1,2,4,5-tetraphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25)30(26-19-11-4-12-20-26)22-28(27)24-15-7-2-8-16-24/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXZAAHCKALMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297890 | |
| Record name | 1,2,4,5-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-32-2 | |
| Record name | NSC118945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B3051383.png)








